ethyl 3-[(ethoxyacetyl)amino]benzoate
Description
Ethyl 3-[(ethoxyacetyl)amino]benzoate is a benzoate ester derivative featuring an ethoxyacetyl group attached to the amino substituent at the 3-position of the benzene ring. This compound belongs to a broader class of aromatic esters with structural modifications designed to modulate physicochemical properties (e.g., solubility, lipophilicity) and biological activity. The ethoxyacetyl moiety introduces both ether and amide functionalities, which are critical for intermolecular interactions such as hydrogen bonding and hydrophobic effects.
Properties
IUPAC Name |
ethyl 3-[(2-ethoxyacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-17-9-12(15)14-11-7-5-6-10(8-11)13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYWYHOJSNWRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC(=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(ethoxyacetyl)amino]benzoate typically involves the reaction of ethyl 3-aminobenzoate with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of ethyl 3-aminobenzoate attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(ethoxyacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The ethoxyacetyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-[(ethoxyacetyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[(ethoxyacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyacetyl group can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing vs. Electron-Donating Groups : The chloroacetyl derivative () exhibits higher reactivity in nucleophilic substitution compared to the ethoxyacetyl analogue due to the electron-withdrawing Cl atom.
- Aromatic vs.
- Positional Effects : Ethyl 3-acetamido-4-ethoxybenzoate () demonstrates how adjacent substituents (e.g., 4-ethoxy) can influence conformational stability and solubility.
Physicochemical Properties
Solubility and Lipophilicity:
- Ethoxylated ethyl-4-aminobenzoate () with 25 ethylene oxide units has exceptional water solubility (1266.6 g/mol, >99% purity) due to extensive hydrogen bonding via ethoxy chains. In contrast, this compound, with a single ethoxy group, is likely less water-soluble but more lipophilic (estimated XLogP3 ~2.5).
- Halogenated Derivatives: Compounds like the dichlorophenoxyacetyl analogue () and bromoquinolinyl derivative () exhibit higher logP values (~4.1), favoring membrane permeability but limiting aqueous solubility.
Thermal and Spectral Data:
- FT-IR spectra of analogous esters (e.g., L2 in ) show characteristic carbonyl (C=O) stretches at ~1715 cm⁻¹ and aromatic C-O stretches at ~1271 cm⁻¹, consistent with benzoate esters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
